8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bromomethylidene)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique molecular structure that includes a bromomethylidene group attached to a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves the use of a base catalyst to facilitate the reaction and achieve high yields.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spiro derivatives with different functional groups .
Scientific Research Applications
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but contains an oxygen and nitrogen atom in the ring system.
2,8-diazaspiro[4.5]decan-1-one: This derivative features two nitrogen atoms in the spiro ring and has been studied for its potential as a kinase inhibitor.
Uniqueness
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
923584-02-5 |
---|---|
Molecular Formula |
C9H13BrO2 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
8-(bromomethylidene)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13BrO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7H,1-6H2 |
InChI Key |
FXHNUCNXEULPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=CBr)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.